Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate is an organic compound with the molecular formula C12H12O6 It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate typically involves the esterification of furan derivatives. One common method is the copper-catalyzed reaction of furan with furfural or 2-acetylfuran, followed by esterification with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate involves its interaction with various molecular targets. The compound’s furan rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that may exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler ester derivative of furan.
Dimethyl furan-2,5-dicarboxylate: Contains two ester groups, offering different reactivity and applications.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyano group, which can influence its chemical and biological properties.
Uniqueness
Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate is unique due to its dual furan rings and ester groups, providing a versatile scaffold for various chemical modifications and applications. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
methyl 5-[(5-methoxycarbonylfuran-2-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-16-12(14)10-5-3-8(18-10)7-9-4-6-11(19-9)13(15)17-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJWZTFYWFFRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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